molecular formula C25H28BrN5O2 B10876517 N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}pyridine-2-carbohydrazide

N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}pyridine-2-carbohydrazide

Cat. No.: B10876517
M. Wt: 510.4 g/mol
InChI Key: XAUYLVKRAXRMQZ-UHFFFAOYSA-N
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Description

N’~2~-{5-BROMO-2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[321]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PYRIDINECARBOHYDRAZIDE is a complex organic compound that features a unique structure combining an indole moiety with a pyridinecarbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-{5-BROMO-2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PYRIDINECARBOHYDRAZIDE typically involves multiple steps:

    Formation of the Indole Moiety: The indole structure is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Bromination: The indole derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Formation of the Pyridinecarbohydrazide Group: The pyridinecarbohydrazide group is synthesized separately through the reaction of pyridine-2-carboxylic acid with hydrazine hydrate.

    Coupling Reaction: The final step involves coupling the brominated indole derivative with the pyridinecarbohydrazide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors for the bromination step and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’~2~-{5-BROMO-2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PYRIDINECARBOHYDRAZIDE has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Biological Research: It is used in studies investigating the interaction of indole derivatives with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound serves as a probe to study various biochemical pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N’~2~-{5-BROMO-2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PYRIDINECARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The pyridinecarbohydrazide group may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • **N’~2~-{5-BROMO-2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PYRIDINECARBOHYDRAZIDE shares similarities with other indole derivatives, such as:
    • 5-Bromo-2-oxo-1,2-dihydro-3H-indole-3-ylidene derivatives
    • Pyridinecarbohydrazide derivatives

Uniqueness

The uniqueness of N’~2~-{5-BROMO-2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PYRIDINECARBOHYDRAZIDE lies in its combined structure, which integrates the properties of both indole and pyridinecarbohydrazide moieties. This combination may result in unique biological activities and chemical reactivity not observed in simpler analogs.

Properties

Molecular Formula

C25H28BrN5O2

Molecular Weight

510.4 g/mol

IUPAC Name

N-[5-bromo-2-hydroxy-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]indol-3-yl]iminopyridine-2-carboxamide

InChI

InChI=1S/C25H28BrN5O2/c1-24(2)11-17-12-25(3,13-24)14-30(17)15-31-20-8-7-16(26)10-18(20)21(23(31)33)28-29-22(32)19-6-4-5-9-27-19/h4-10,17,33H,11-15H2,1-3H3

InChI Key

XAUYLVKRAXRMQZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC(C1)(CN2CN3C4=C(C=C(C=C4)Br)C(=C3O)N=NC(=O)C5=CC=CC=N5)C)C

Origin of Product

United States

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